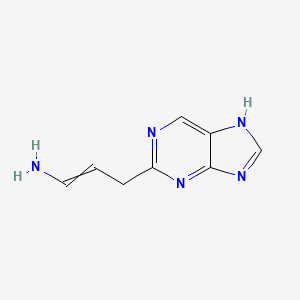
1-Propen-1-amine, 3-(1H-purin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propen-1-amine, 3-(1H-purin-2-yl)- is a chemical compound with the molecular formula C8H9N5. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 1-Propen-1-amine, 3-(1H-purin-2-yl)- typically involves the reaction of purine derivatives with propenylamine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-Propen-1-amine, 3-(1H-purin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-Propen-1-amine, 3-(1H-purin-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Propen-1-amine, 3-(1H-purin-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-Propen-1-amine, 3-(1H-purin-2-yl)- can be compared with other purine derivatives, such as:
Adenine: A fundamental component of DNA and RNA, involved in cellular energy transfer.
Guanine: Another key component of nucleic acids, playing a role in genetic coding.
Hypoxanthine: An intermediate in the biosynthesis of nucleotides.
Xanthine: A precursor to uric acid, involved in purine metabolism.
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(7H-purin-2-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C8H9N5/c9-3-1-2-7-10-4-6-8(13-7)12-5-11-6/h1,3-5H,2,9H2,(H,10,11,12,13) |
InChI Key |
GACAIQRKOQDMMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)CC=CN)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


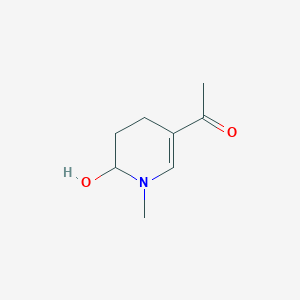

![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)
![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)
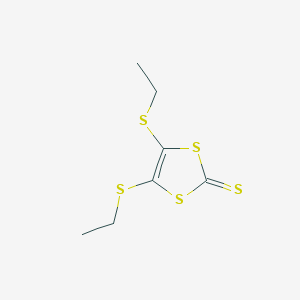

![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
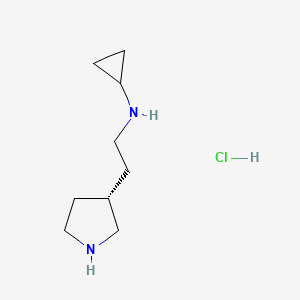
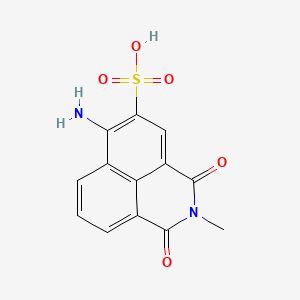

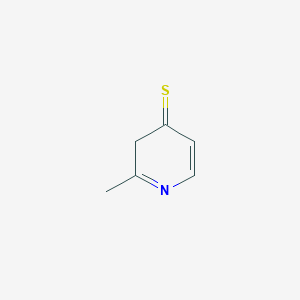
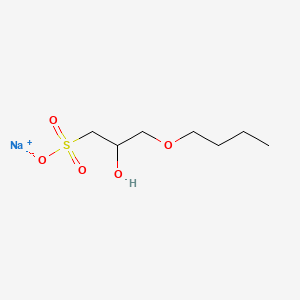
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
